Cas no 823-85-8 ((4-fluorophenyl)hydrazine hydrochloride)

L'idrazinuro di (4-fluorofenil)idrazina cloridrato è un composto organico fluorurato utilizzato come intermedio versatile in sintesi chimica, in particolare nella preparazione di derivati eterociclici e composti farmacologicamente attivi. La presenza del gruppo fluoruro in posizione para conferisce proprietà elettroniche specifiche, migliorando la reattività in reazioni di ciclizzazione e formazione di legami C-N. Il prodotto si presenta come solido cristallino stabile, facilmente solubile in solventi polari come acqua e metanolo, garantendo una buona manipolazione in condizioni standard. La sua purezza elevata (>98%) lo rende adatto per applicazioni in ricerca e sviluppo farmaceutico, dove la riproducibilità è fondamentale. La struttura ben definita consente un controllo preciso nelle reazioni di accoppiamento, riducendo la formazione di sottoprodotti indesiderati.
(4-fluorophenyl)hydrazine hydrochloride structure
823-85-8 structure
Nome del prodotto:(4-fluorophenyl)hydrazine hydrochloride
Numero CAS:823-85-8
MF:C6H8ClFN2
MW:162.592523574829
MDL:MFCD00012942
CID:39986
PubChem ID:69981

(4-fluorophenyl)hydrazine hydrochloride Proprietà chimiche e fisiche

Nomi e identificatori

    • (4-Fluorophenyl)hydrazine hydrochloride
    • BIO-FARMA BF000369
    • 1-(4-FLUOROPHENYL)HYDRAZINE HYDROCHLORIDE
    • 4-FLUORPHENYL HYDRAZINE HYDROCHLORIDE
    • 4-FLUOROPHENYLHYDRAZINE HCL
    • P-FLUOROPHENYLHYDRAZINE HYDROCHLORIDE
    • P-FluoroPhenylHydrazineHcl
    • 4-Fluorophenylhydrazine hydrochloride
    • 4-Fluorophenylhydraz
    • 4-Fluorophenylhydrazinehy
    • 4-FLUOROPHENYLHYDROZINE HCL
    • 4-FluorPhenylHydrazineHydrochloride-
    • p-fluorophenylhydrazine monohydrochloride
    • (4-Fluorophenyl)hydrazine monohydrochloride
    • (4-Fluorophenyl)hydrazine HCl
    • Hydrazine, (4-fluorophenyl)-, monohydrochloride
    • p-FLUOROPHENYLHYDRAZINE HCL
    • 4-Fluorophenylhydraine hydrochloride
    • Hydrazine, (4-fluorophenyl)-, monohydrochloride (9CI)
    • Hydrazine, (p-fluorophenyl)-, hydrochloride (6CI, 7CI)
    • Hydrazine, (p-fluorophenyl)-, monohydrochloride (8CI)
    • (p-Fluorophenyl)hydrazine hydrochloride
    • NSC-75638
    • 4-fluorophenylhydrazine HCl salt
    • AM20060309
    • (4-fluorophenyl)hydrazinehydrochloride
    • J-501408
    • MFCD00012942
    • 4-fluorophenyhydrazine hydrochloride
    • (4-fluorophenyl)hydrazine.hydrochloride
    • F0246
    • (4-fluoro-phenyl)-hydrazine hydrochloride
    • FT-0618558
    • (4-fluorophenyl)hydrazine;hydrochloride
    • 823-85-8
    • (4-fluoro-phenyl) hydrazine hydrochloride
    • 4-fluorophenylhydrazine.HCl
    • BP-10736
    • SCHEMBL303900
    • 40594-35-2
    • CS-W007861
    • 4-fluorophenyl hydrazine hydrogen chloride
    • EINECS 254-990-6
    • NSC 75638
    • GS-6903
    • F0001-2110
    • (4-fluoro-phenyl)-hydrazine hydrochloride salt
    • FEKUXLUOKFSMRO-UHFFFAOYSA-N
    • p-fluorophenyl hydrazine hydrochloride
    • AKOS001476030
    • 4-fluorophenyl hydrazine hydrochloride
    • SY004780
    • EN300-20403
    • A21576
    • NSC75638
    • P16458
    • (4-fluorophenyl)-hydrazine hydrochloride
    • AC-445
    • (4-fluorophenyl)hydrazine HCl salt
    • (4-fluorophenyl) hydrazine hydrochloride
    • DTXSID40961005
    • EINECS 212-521-2
    • 4-Fluorophenylhydrazine hydrochloride, 97%
    • (4-Fluorophenyl)hydrazine--hydrogen chloride (1/1)
    • (4-fluorophenyl)hydrazine, hcl
    • CHEMBL4175125
    • FT-0658080
    • 4-Fluorophenylhydrazine hydrochloride,98%
    • 4-Fluorophenylhydrazinehydrochloride
    • DS-015952
    • DB-001297
    • (4-fluorophenyl)hydrazine hydrochloride
    • MDL: MFCD00012942
    • Inchi: 1S/C6H7FN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,8H2;1H
    • Chiave InChI: FEKUXLUOKFSMRO-UHFFFAOYSA-N
    • Sorrisi: Cl.FC1C=CC(NN)=CC=1
    • BRN: 3627721

Proprietà calcolate

  • Massa esatta: 162.03600
  • Massa monoisotopica: 162.036
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 1
  • Complessità: 79.1
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • XLogP3: niente
  • Carica superficiale: 0
  • Superficie polare topologica: 38

Proprietà sperimentali

  • Colore/forma: Polvere rosso rosa chiaro
  • Punto di fusione: ≥300 °C (lit.)
  • Punto di ebollizione: 226.7ºC at 760 mmHg
  • Punto di infiammabilità: 90.9℃
  • Coefficiente di ripartizione dell'acqua: dissoluzione
  • PSA: 38.05000
  • LogP: 2.68660
  • Solubilità: dissolvere in acqua

(4-fluorophenyl)hydrazine hydrochloride Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315,H319,H335
  • Dichiarazione di avvertimento: P261,P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26-S36-S36/37/39-S22
  • Identificazione dei materiali pericolosi: Xi
  • Classe di pericolo:6.1
  • Gruppo di imballaggio:I; II; III
  • Condizioni di conservazione:Keep in dark place,Inert atmosphere,Room temperature
  • Frasi di rischio:R20/21/22; R36/37/38; R40; R43
  • PackingGroup:III

(4-fluorophenyl)hydrazine hydrochloride Dati doganali

  • CODICE SA:29280090
  • Dati doganali:

    Codice doganale cinese:

    2928000090

    Panoramica:

    2928000090 Altre idrazina (Idrazina) E clorexidina (idrossilamina) Derivati organici di. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2928000090 altri derivati organici dell'idrazina o dell'idrossilamina IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:20,0%

(4-fluorophenyl)hydrazine hydrochloride Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A15624-5g
4-Fluorophenylhydrazine hydrochloride, 97%
823-85-8 97%
5g
¥353.00 2023-02-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044280-500g
(4-Fluorophenyl)hydrazine (hydrochloride)
823-85-8 98%
500g
¥1354.00 2024-07-28
Ambeed
A337323-10g
(4-Fluorophenyl)hydrazine hydrochloride
823-85-8 97%
10g
$10.0 2025-03-01
Enamine
EN300-20403-25.0g
(4-fluorophenyl)hydrazine hydrochloride
823-85-8 95%
25g
$35.0 2023-05-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F90970-25g
(4-Fluorophenyl)hydrazine hydrochloride
823-85-8 97%
25g
¥60.0 2023-09-07
eNovation Chemicals LLC
D628808-50g
4-Fluorophenylhydrazine hydrochloride
823-85-8 97%
50g
$250 2024-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F008A-25g
(4-fluorophenyl)hydrazine hydrochloride
823-85-8 98%
25g
¥77.0 2023-04-08
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY004780-10g
Sodium Thiosulfate Pentahydrate
823-85-8 >97%
10g
¥31.0 2023-09-15
Apollo Scientific
PC4156-25g
4-Fluorophenylhydrazine hydrochloride
823-85-8 97%
25g
£15.00 2025-02-21
Life Chemicals
F0001-2110-1g
(4-fluorophenyl)hydrazine hydrochloride
823-85-8 95%+
1g
$21.0 2023-09-07

(4-fluorophenyl)hydrazine hydrochloride Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  24 h, rt
Riferimento
Nickel-catalyzed N-arylation of benzophenone hydrazone with bromoarenes
Wu, Wei; et al, RSC Advances, 2014, 4(7), 3364-3367

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Deuterium chloride Solvents: Acetonitrile-d3 ,  Water-d2
Riferimento
The Trapping of Phenyldiazenes in Cycloaddition Reactions
Fehler, Stefanie K.; et al, Angewandte Chemie, 2014, 53(42), 11361-11365

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: Sodium bisulfite Solvents: Water ;  < 20 °C; 3 h, reflux
Riferimento
Design, synthesis and pharmacological evaluation of 6,7-disubstituted-4-phenoxyquinoline derivatives as potential antitumor agents
Zhou, Shunguang; et al, Bioorganic Chemistry, 2014, 57, 30-42

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Nickel bromide ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Dimethyl sulfoxide ;  40 °C
1.2 Reagents: tert-Butyl carbazate Solvents: Dimethyl sulfoxide ;  20 min, 120 °C
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  4 h, rt
Riferimento
Continuous flow synthesis of arylhydrazines via nickel/photoredox coupling of tert-butyl carbazate with aryl halides
Mata, Alejandro; et al, Chemical Communications (Cambridge, 2020, 56(93), 14621-14624

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  overnight, reflux
2.1 Reagents: Sodium tert-butoxide Catalysts: Bis(triphenylphosphine)nickel dichloride ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: 1,4-Dioxane ;  5 h, 50 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  24 h, rt
Riferimento
Nickel-catalyzed N-arylation of benzophenone hydrazone with bromoarenes
Wu, Wei; et al, RSC Advances, 2014, 4(7), 3364-3367

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: Hexadecyltrimethylammonium bromide ,  Cuprous iodide ,  N1,N2-Bis(2,6-dimethylphenyl)ethanediamide Solvents: Water ;  15 min, 80 °C
1.2 Reagents: Hydrazine hydrate (1:1) ;  6 - 7 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
Riferimento
Synthesis of Aryl Hydrazines via CuI/BMPO Catalyzed Cross-Coupling of Aryl Halides with Hydrazine Hydrate in Water
Kumar, Siripuram Vijay; et al, Chinese Journal of Chemistry, 2018, 36(11), 1003-1006

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: Hexadecyltrimethylammonium bromide ,  Copper bromide (CuBr) ,  N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-yl)ethanediamide Solvents: Water ;  10 min, 110 °C
1.2 Reagents: Tripotassium phosphate ,  Hydrazine hydrate (1:1) ;  5 min, 110 °C; 1 h, 110 °C; 110 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  pH 3 - 4, rt; rt
Riferimento
Facile and convenient synthesis of aryl hydrazines via copper-catalyzed C-N cross-coupling of aryl halides and hydrazine hydrate
Kurandina, Daria V.; et al, Tetrahedron, 2014, 70(26), 4043-4048

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Zinc ,  Nickel dichloride Solvents: Tetrahydrofuran
Riferimento
Novel chemoselective reduction of aryldiazonium fluoroborates with Zn-NiCl2.6H2O-THF
Bandgar, B. P.; et al, Journal of Chemical Research, 1999, (12), 714-715

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ;  1 h, 10 °C
1.2 Reagents: Stannous chloride Solvents: Water ;  50 min, 10 °C
Riferimento
Olefin Hydroarylation Catalyzed by (pyridyl-indolate)Pt(II) Complexes: Catalytic Efficiencies and Mechanistic Aspects
Suslick, Benjamin A. ; et al, ACS Catalysis, 2017, 7(7), 4313-4322

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Zinc ;  30 s, 60 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  30 s, rt
Riferimento
Microwave-Assisted Rapid One-Pot Synthesis of Fused and Non-Fused Indoles and 5-[18F]Fluoroindoles from Phenylazocarboxylates
Kruell, Jasmin; et al, Chemistry - A European Journal, 2017, 23(64), 16174-16178

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis(triphenylphosphine)nickel dichloride ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: 1,4-Dioxane ;  5 h, 50 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  24 h, rt
Riferimento
Nickel-catalyzed N-arylation of benzophenone hydrazone with bromoarenes
Wu, Wei; et al, RSC Advances, 2014, 4(7), 3364-3367

Synthetic Routes 12

Condizioni di reazione
1.1 -
2.1 Reagents: Acetic acid ,  Zinc ;  30 s, 60 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ;  30 s, rt
Riferimento
Microwave-Assisted Rapid One-Pot Synthesis of Fused and Non-Fused Indoles and 5-[18F]Fluoroindoles from Phenylazocarboxylates
Kruell, Jasmin; et al, Chemistry - A European Journal, 2017, 23(64), 16174-16178

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C
1.2 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Water ;  0 °C
Riferimento
Design, synthesis and biological evaluation of glutamic acid derivatives as anti-oxidant and anti-inflammatory agents
Pagire, Suvarna H.; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(3), 529-532

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  30 s, rt
Riferimento
Microwave-Assisted Rapid One-Pot Synthesis of Fused and Non-Fused Indoles and 5-[18F]Fluoroindoles from Phenylazocarboxylates
Kruell, Jasmin; et al, Chemistry - A European Journal, 2017, 23(64), 16174-16178

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: Acetonitrile-d3 ,  Water-d2
2.1 Reagents: Deuterium chloride Solvents: Acetonitrile-d3 ,  Water-d2
Riferimento
The Trapping of Phenyldiazenes in Cycloaddition Reactions
Fehler, Stefanie K.; et al, Angewandte Chemie, 2014, 53(42), 11361-11365

(4-fluorophenyl)hydrazine hydrochloride Raw materials

(4-fluorophenyl)hydrazine hydrochloride Preparation Products

Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:823-85-8)4-Fluorophenylhydrazine hydrochloride
2474830
Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta
Suzhou Senfeida Chemical Co., Ltd
(CAS:823-85-8)4-Fluorophenylhydrazine hydrochloride
sfd6213
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta